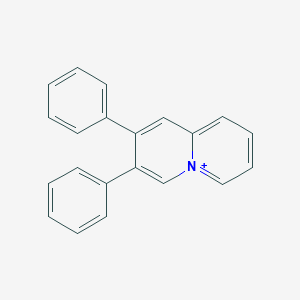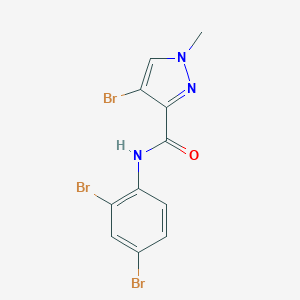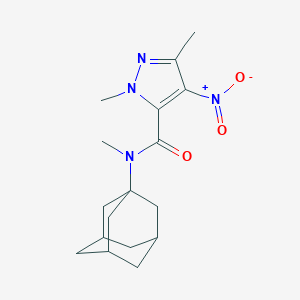
2,3-Diphenylquinolizinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenylquinolizinium (DPQ) is a synthetic compound that belongs to the quinolizinium family. It is a heterocyclic compound with a fused pyridine and isoquinoline ring system. DPQ has been extensively studied for its potential applications in scientific research, particularly in the field of biology and medicine.
作用機序
The mechanism of action of 2,3-Diphenylquinolizinium is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to exhibit anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 2,3-Diphenylquinolizinium in lab experiments is its ability to inhibit DNA topoisomerase II, making it a useful tool for studying DNA replication and repair. However, this compound has also been found to exhibit cytotoxic effects, making it important to use caution when handling the compound.
将来の方向性
There are several potential future directions for research on 2,3-Diphenylquinolizinium. One area of interest is the development of this compound-based fluorescent probes for DNA detection. Another potential direction is the study of this compound's potential as an anti-tumor agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of 2,3-Diphenylquinolizinium involves the reaction of 2-phenylpyridine and 2-phenylisoquinoline with phosphorus oxychloride. The reaction yields this compound as a yellow crystalline solid.
科学的研究の応用
2,3-Diphenylquinolizinium has been widely studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for DNA detection.
特性
分子式 |
C21H16N+ |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
2,3-diphenylquinolizin-5-ium |
InChI |
InChI=1S/C21H16N/c1-3-9-17(10-4-1)20-15-19-13-7-8-14-22(19)16-21(20)18-11-5-2-6-12-18/h1-16H/q+1 |
InChIキー |
IMXHITYZJQFDJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=[N+]3C=C2C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=[N+]3C=C2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)


![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)


